molecular formula C9H8N2O3S B2952044 Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2952044
M. Wt: 224.24 g/mol
InChI Key: TUJMJWUVDRWTFM-UHFFFAOYSA-N
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Description

WAY-305025 is a selective inhibitor of the mitogen-activated protein kinase-interacting kinase (Mnk). It is primarily used in scientific research to study the role of Mnk in various biological processes. The compound has a molecular formula of C9H8N2O3S and a molecular weight of 224.24 g/mol .

Chemical Reactions Analysis

WAY-305025 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-305025 is widely used in scientific research due to its selective inhibition of Mnk. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactions of Mnk inhibitors.

    Biology: Employed in research to understand the role of Mnk in cellular processes such as protein synthesis and cell signaling.

    Medicine: Investigated for its potential therapeutic applications in diseases where Mnk plays a critical role, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Mnk .

Mechanism of Action

WAY-305025 exerts its effects by selectively inhibiting Mnk. Mnk is involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which is a critical step in the initiation of protein synthesis. By inhibiting Mnk, WAY-305025 prevents the phosphorylation of eIF4E, thereby modulating protein synthesis and affecting various cellular processes .

Comparison with Similar Compounds

WAY-305025 is unique due to its selective inhibition of Mnk. Similar compounds include:

    Tomivosertib (eFT-508): Another selective Mnk inhibitor used in research and clinical studies.

    CGP57380: A known Mnk inhibitor with different chemical properties and applications.

WAY-305025 stands out due to its high selectivity and potency as an Mnk inhibitor .

Biological Activity

Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (commonly referred to as Methyl Thieno[2,3-d]Pyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₉H₈N₂O₃S
  • Molecular Weight : 224.24 g/mol

The structure includes a thieno-pyrimidine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of Methyl Thieno[2,3-d]Pyrimidine typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions that form the thieno-pyrimidine framework. Specific synthetic routes have been documented in literature, showcasing different approaches to achieve high yields and purity of the compound.

Antiallergenic Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antiallergenic properties. A study indicated that several derivatives, including those with methyl substitutions at the 5-position, displayed significant oral activity in rat models. The most potent compounds inhibited histamine release from mast cells and reduced allergen-induced bronchospasm in vivo. The duration of action for these compounds was observed to last up to four hours in passive cutaneous anaphylaxis (PCA) tests .

Anticancer Potential

Methyl Thieno[2,3-d]Pyrimidine and its derivatives have also been evaluated for anticancer activity. In vitro studies showed that these compounds could induce cytotoxic effects against various human tumor cell lines. For instance, specific derivatives demonstrated higher toxicity compared to standard chemotherapeutic agents like Paclitaxel, indicating their potential as novel anticancer agents .

Case Studies

  • Antiallergenic Efficacy :
    • Study Design : Rat PCA model.
    • Findings : Compounds with H or CH₃ substitutions at the 5-position exhibited enhanced efficacy.
    • Duration of Action : Up to 4 hours post-administration.
  • Cytotoxicity Against Tumor Cells :
    • Cell Lines Tested : LCLC-103H, 5637, A-427.
    • Results : Selected thieno-pyrimidine derivatives showed significant cytotoxicity compared to controls.

Comparative Table of Biological Activities

Compound DerivativeBiological ActivityModelEfficacy
Ethyl 6-ethylAntiallergenicRat PCAHigh
Methyl 5-methylAnticancerHuman Tumor CellsVery High
Dipotassium SaltAntiallergenicRat PCAModerate

Properties

IUPAC Name

methyl 5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-5-7(12)10-3-11-8(5)15-6(4)9(13)14-2/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJMJWUVDRWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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